molecular formula C13H17N5O3 B6427254 cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate CAS No. 2034514-91-3

cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate

Cat. No.: B6427254
CAS No.: 2034514-91-3
M. Wt: 291.31 g/mol
InChI Key: NLASBIITCMIJKT-UHFFFAOYSA-N
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Description

Cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a useful research compound. Its molecular formula is C13H17N5O3 and its molecular weight is 291.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.13313942 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Cyclopentyl N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.

Synthesis

The compound can be synthesized through various methods involving multi-step reactions. The process typically starts with the formation of the oxadiazole ring followed by carbamate formation. Specific synthetic routes may include:

  • Condensation reactions : Involving appropriate aldehydes and amines.
  • Reduction processes : Using agents like sodium borohydride to modify functional groups.
  • Substitution reactions : Where nucleophiles replace existing functional groups.

Biological Activity

The biological activity of this compound has been investigated for various pharmacological effects:

Antimicrobial Activity

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Properties

Studies have demonstrated that derivatives of pyrazole can inhibit cell proliferation in cancer cell lines. The mechanism often involves the inhibition of specific enzymes linked to cancer progression.

Enzyme Inhibition

The compound may act as an inhibitor for enzymes such as cyclooxygenase (COX), which is crucial in inflammatory pathways. In vitro studies have shown that it can selectively inhibit COX-2, a target for anti-inflammatory drugs.

The biological effects are primarily attributed to the compound's ability to bind to specific molecular targets:

  • Enzyme Interaction : It may inhibit enzymes involved in metabolic pathways, leading to reduced cell growth or inflammation.
  • Receptor Binding : The compound might interact with cellular receptors, modulating signaling pathways associated with disease progression.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antimicrobial Efficacy : A study found that a related pyrazole derivative exhibited an MIC of 12.5 µg/mL against Fusarium oxysporum, indicating strong antifungal properties .
  • Cancer Cell Proliferation : Research on pyrazole derivatives demonstrated inhibition of cell proliferation in breast cancer cell lines, suggesting potential for therapeutic applications .
  • Inflammatory Response : A series of experiments showed that certain pyrazole-based compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes .

Research Findings Summary

Activity TypeFindingsReference
AntimicrobialEffective against Fusarium oxysporum (MIC 12.5 µg/mL)
AnticancerInhibition of breast cancer cell proliferation
Enzyme InhibitionSelective COX-2 inhibition observed

Properties

IUPAC Name

cyclopentyl N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-18-8-9(6-15-18)12-16-11(21-17-12)7-14-13(19)20-10-4-2-3-5-10/h6,8,10H,2-5,7H2,1H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLASBIITCMIJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)OC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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